2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate
Overview
Description
“2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate” is a chemical compound with the molecular formula C19H17ClF3NO7 . It has a molecular weight of 463.8 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H17ClF3NO7/c1-11(18(25)29-8-7-28-2)30-17-10-13(4-5-15(17)24(26)27)31-16-6-3-12(9-14(16)20)19(21,22)23/h3-6,9-11H,7-8H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics to study protein interactions and functions. It can be used to modify proteins or peptides to investigate their structure-activity relationships .
Chromatography and Mass Spectrometry
In analytical chemistry, particularly in chromatography and mass spectrometry, this compound serves as a standard or reagent to help identify and quantify other substances .
Biopharma Production
The compound may be involved in the synthesis of pharmaceuticals, where its properties can aid in the development of new medication formulations .
Agricultural Chemistry
It could be used in the synthesis of agrochemicals or as a reference compound in the study of pesticide behavior in plants .
Material Science
In material science, this compound might be used to create novel polymers with specific characteristics like increased durability or chemical resistance .
Environmental Science
This compound can be used in environmental science research to understand the degradation process and environmental impact of similar compounds .
Synthetic Organic Chemistry
As a building block in synthetic organic chemistry, it’s used to construct more complex molecules for various research applications .
Bioconjugation Techniques
In bioconjugation, it can be used to attach biomolecules to various surfaces or to each other, which is crucial in diagnostic assays .
Safety and Hazards
The compound is intended for research use only and is not intended for diagnostic or therapeutic use . It’s important to handle it with care, using appropriate safety measures. The specific safety data sheet (SDS) for this compound would provide detailed information about its hazards and safety precautions.
properties
IUPAC Name |
2-methoxyethyl 2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO7/c1-11(18(25)29-8-7-28-2)30-17-10-13(4-5-15(17)24(26)27)31-16-6-3-12(9-14(16)20)19(21,22)23/h3-6,9-11H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPUALZJNOPFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOC)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70992807 | |
Record name | 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70992807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72082-45-2 | |
Record name | Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, 2-methoxyethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072082452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70992807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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